molecular formula C17H15BrINO3 B5185715 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

Cat. No. B5185715
M. Wt: 488.1 g/mol
InChI Key: XNPJLTKFUUMFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves its binding to the active site of target enzymes, such as MMPs and HDACs. This binding leads to the inhibition of enzymatic activity, which in turn leads to the suppression of disease-related pathways. Additionally, its fluorescent properties allow for imaging studies to visualize the distribution and localization of the compound in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid depend on the specific target enzyme being inhibited. For example, inhibition of MMPs has been shown to reduce tumor growth and metastasis, while inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, its fluorescent properties allow for imaging studies to visualize the distribution and localization of the compound in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid for lab experiments include its potent inhibitory activity against target enzymes, its unique chemical structure that allows for imaging studies, and its relative ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid, including:
1. Further studies to fully understand its pharmacokinetics and pharmacodynamics in vivo.
2. Development of analogs with improved potency and selectivity.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Exploration of its potential as a fluorescent probe for imaging studies in biological systems.
5. Investigation of its potential as a tool for chemical biology studies to elucidate disease-related pathways.
In conclusion, 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and imaging. Its potent inhibitory activity against target enzymes, unique chemical structure, and relative ease of synthesis make it a valuable tool for scientific research. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the reaction between 4-bromobenzylamine and 2-iodobenzoic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and imaging. It has been found to exhibit potent inhibitory activity against certain enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a fluorescent probe for imaging studies due to its unique chemical structure.

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPJLTKFUUMFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid

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